N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-3-carboxamide
Description
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, an ethoxybenzoyl group, and an oxane carboxamide moiety.
Properties
IUPAC Name |
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-2-26-18-7-5-15(6-8-18)20(24)22-11-9-17(10-12-22)21-19(23)16-4-3-13-25-14-16/h5-8,16-17H,2-4,9-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZLNJFGJOKWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3CCCOC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the ethoxybenzoyl group. The piperidine ring can be synthesized through a series of reactions, including cyclization and functional group modifications. The ethoxybenzoyl group is introduced through acylation reactions using ethoxybenzoyl chloride. The final step involves the coupling of the piperidine derivative with oxane-3-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, and solvents like dichloromethane or DMF.
Chemical Reactions Analysis
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the benzoyl group can be replaced with other substituents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be utilized in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]oxane-3-carboxamide can be compared with other similar compounds, such as:
N-[1-(4-methoxybenzoyl)piperidin-4-yl]oxane-3-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
N-[1-(4-chlorobenzoyl)piperidin-4-yl]oxane-3-carboxamide: The presence of a chlorine atom in the benzoyl group can significantly alter the compound’s reactivity and interactions with molecular targets.
N-[1-(4-fluorobenzoyl)piperidin-4-yl]oxane-3-carboxamide: The fluorine atom in the benzoyl group can enhance the compound’s stability and binding affinity to certain targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
